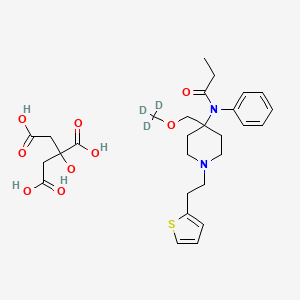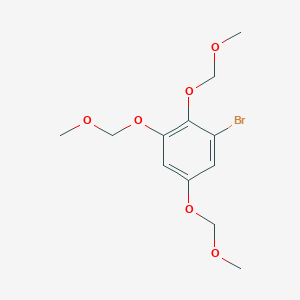
1-Bromo-2,3,5-tris(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,5-tris(methoxymethoxy)benzene is an organic compound with the molecular formula C12H17BrO6 and a molecular weight of 337.16 g/mol . This compound is characterized by the presence of a bromine atom and three methoxymethoxy groups attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene typically involves the bromination of a precursor compound followed by the introduction of methoxymethoxy groups. One common synthetic route involves the bromination of 1,2,3,5-tetramethoxybenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-2,3,5-tris(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Scientific Research Applications
1-Bromo-2,3,5-tris(methoxymethoxy)benzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and methoxymethoxy groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates that undergo further transformations, leading to the formation of various products .
Comparison with Similar Compounds
1-Bromo-2,3,5-tris(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-2-(methoxymethoxy)benzene: This compound has a similar structure but with fewer methoxymethoxy groups, resulting in different reactivity and applications.
1,3,5-Tris(bromomethyl)benzene: This compound contains three bromomethyl groups instead of methoxymethoxy groups, leading to different chemical properties and uses.
1-Bromo-3-methoxybenzene: This compound has a single methoxy group and a bromine atom, making it less complex and with distinct reactivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C12H17BrO6 |
|---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
1-bromo-2,3,5-tris(methoxymethoxy)benzene |
InChI |
InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3 |
InChI Key |
IWJNEQFPKIEVID-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C(=C1)Br)OCOC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


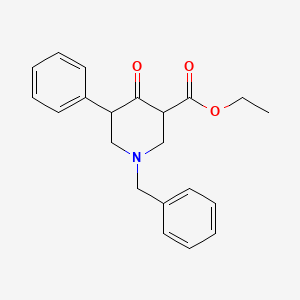
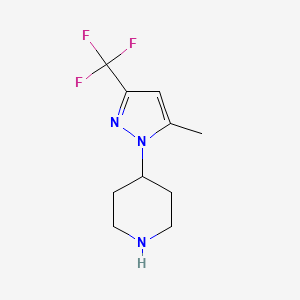
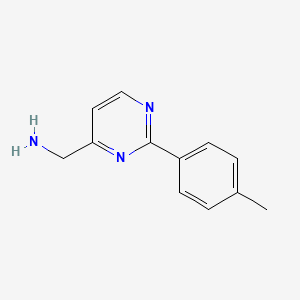
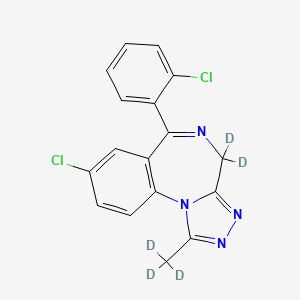
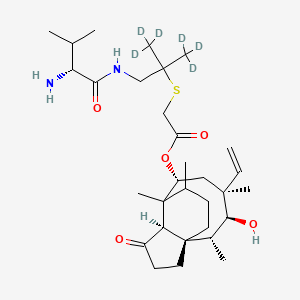
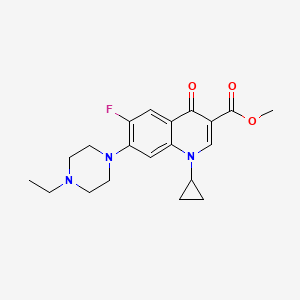
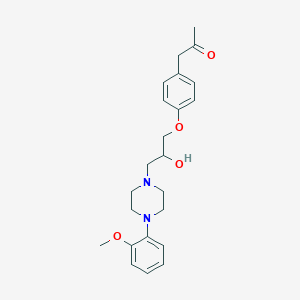
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
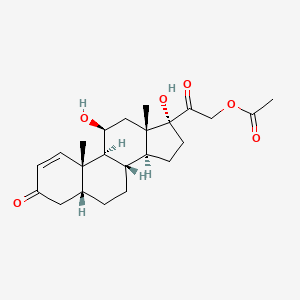
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
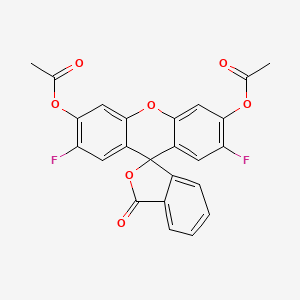
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
